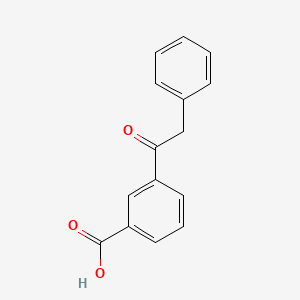

![molecular formula C11H16FNO B1334862 N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-49-8](/img/structure/B1334862.png)

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

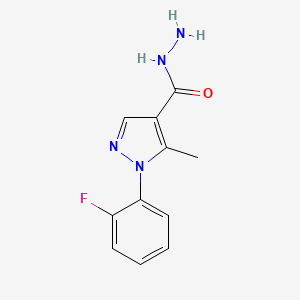

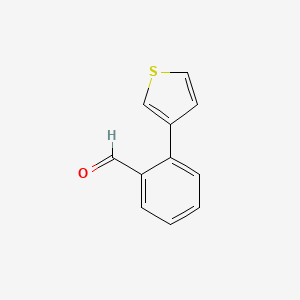

“N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine” is a chemical compound with the CAS Number: 355816-49-8. Its molecular weight is 197.25 . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-methoxy-2-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Bioisosteric Replacement

“N-(3-fluorobenzyl)-1-methoxypropan-2-amine” has potential applications in medicinal chemistry, particularly in the bioisosteric replacement of phenyl rings with fluorinated analogs to enhance the potency or selectivity of pharmacological agents . The introduction of a fluorine atom can significantly alter the biological activity of a compound due to its electronegativity and size, which can lead to improved drug properties such as metabolic stability, bioavailability, and binding affinity.

Cancer Research: Kynurenine Pathway Inhibition

This compound is of interest in cancer research due to its potential to inhibit enzymes in the kynurenine pathway, a metabolic pathway involved in tryptophan degradation that is often activated in cancer . By inhibiting this pathway, the compound could help to prevent the immunosuppressive and tumor-promoting effects associated with increased kynurenine pathway activity.

Organic Synthesis: Building Block

The compound serves as a valuable building block in organic synthesis. Its structure allows for further chemical modifications, making it a versatile reagent for constructing more complex molecules with potential applications in various fields of chemistry and pharmacology .

Neuroscience: Neurotransmitter Modulation

Fluorinated compounds are known to cross the blood-brain barrier more efficiently. “N-(3-fluorobenzyl)-1-methoxypropan-2-amine” could be used in neuroscience to study the modulation of neurotransmitter systems, given its structural similarity to compounds that interact with monoamine neurotransmitters .

Material Science: Fluorinated Compound Synthesis

In material science, fluorinated compounds like “N-(3-fluorobenzyl)-1-methoxypropan-2-amine” are used to synthesize materials with special properties, such as increased resistance to solvents and thermal stability. The fluorine atoms contribute to the strength and durability of materials .

Pharmacology: Indole Derivative Research

As an indole derivative, this compound contributes to the research of new pharmacological agents. Indole structures are found in many natural compounds and drugs, and their derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mecanismo De Acción

Target of Action

The primary target of N-(3-fluorobenzyl)-1-methoxypropan-2-amine is Prothrombin , a protein involved in the coagulation process . Prothrombin plays a crucial role in blood clotting, inflammation, and wound healing .

Mode of Action

It is known that the compound interacts with its target, prothrombin, influencing its activity

Biochemical Pathways

Given its target, it can be inferred that the compound may influence thecoagulation pathway and related processes .

Result of Action

Given its target, it can be inferred that the compound may influence blood coagulation and related processes .

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDWTJOFYWYNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386148 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

355816-49-8 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)